![molecular formula C22H24Cl3N3O3S B12011315 butyl 4-[[2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl]carbamothioylamino]benzoate CAS No. 406915-75-1](/img/structure/B12011315.png)
butyl 4-[[2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl]carbamothioylamino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 4-[[2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl]carbamothioylamino]benzoate is a chemical compound with the molecular formula C18H25Cl3N2O3. It has a molecular weight of 423.771 g/mol . This compound belongs to the class of benzoates and contains both carbamothioyl and amino groups.
Vorbereitungsmethoden
Industrial Production: As of now, there are no established industrial-scale production methods for this compound. It remains primarily of interest to early discovery researchers .
Analyse Chemischer Reaktionen
Reactivity: Butyl 4-[[2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl]carbamothioylamino]benzoate may undergo various chemical reactions, including:
Substitution Reactions: Substitution of functional groups (e.g., halogenation, acylation).
Oxidation and Reduction Reactions: Alteration of oxidation states.
Amide Formation: Interaction with amines to form amides.
Thioamide Formation: Interaction with thiols to form thioamides.
Common Reagents and Conditions: Specific reagents and conditions for these reactions are not explicitly documented. Researchers would need to explore analogous reactions and adapt them for this compound.
Major Products: The major products formed during these reactions would depend on the specific reaction type and conditions. Further experimental investigation is necessary.
Wissenschaftliche Forschungsanwendungen
Butyl 4-[[2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl]carbamothioylamino]benzoate’s applications span various scientific fields:
Chemistry: Potential use as a building block in organic synthesis.
Biology: Investigation of its interactions with biological molecules.
Medicine: Exploration of its pharmacological properties.
Industry: Although not yet industrialized, its unique structure may inspire novel applications.
Wirkmechanismus
The precise mechanism by which this compound exerts its effects remains elusive. Researchers would need to investigate its interactions with cellular targets and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
While detailed comparisons are scarce, we can highlight its uniqueness by contrasting it with similar compounds:
Eigenschaften
CAS-Nummer |
406915-75-1 |
|---|---|
Molekularformel |
C22H24Cl3N3O3S |
Molekulargewicht |
516.9 g/mol |
IUPAC-Name |
butyl 4-[[2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl]carbamothioylamino]benzoate |
InChI |
InChI=1S/C22H24Cl3N3O3S/c1-3-4-13-31-19(30)15-9-11-16(12-10-15)26-21(32)28-20(22(23,24)25)27-18(29)17-8-6-5-7-14(17)2/h5-12,20H,3-4,13H2,1-2H3,(H,27,29)(H2,26,28,32) |
InChI-Schlüssel |
SDTJIRCXSPOXER-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC=C2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl {[1,3-dimethyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate](/img/structure/B12011237.png)
![4-[(3,4-Dichlorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B12011244.png)
![[4-bromo-2-[(E)-[[2-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate](/img/structure/B12011252.png)
![[2-methoxy-4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate](/img/structure/B12011256.png)

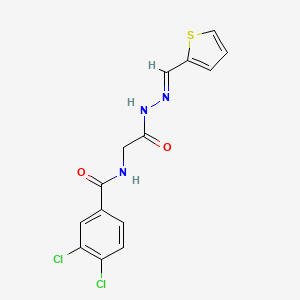


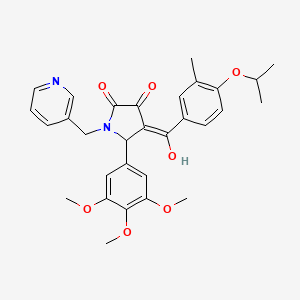
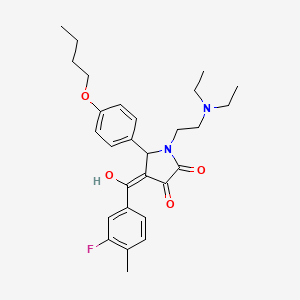
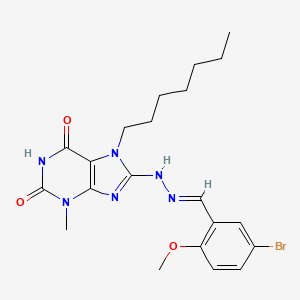
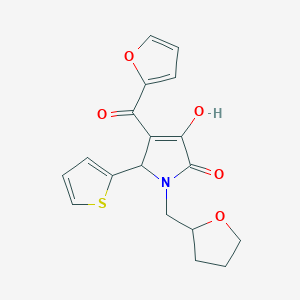
![4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12011298.png)
